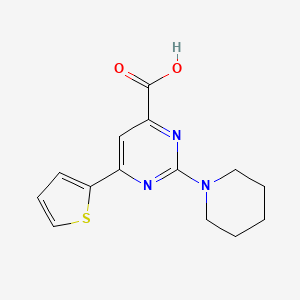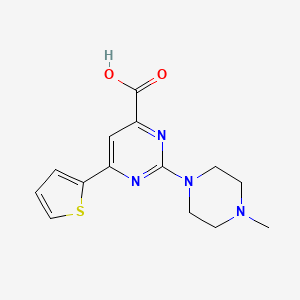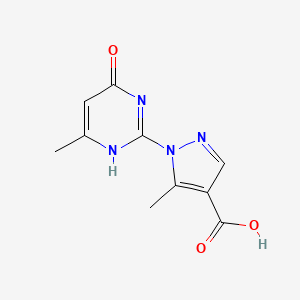
5-methyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “5-methyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylic acid” is a chemical entity with specific properties and applications
Preparation Methods
The preparation of “5-methyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylic acid” involves several synthetic routes and reaction conditions. One common method includes the use of specific raw materials and catalysts to facilitate the desired chemical reactions. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
“5-methyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylic acid” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound “5-methyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylic acid” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, it can be used in the production of various materials or as a component in specific processes.
Mechanism of Action
The mechanism by which “5-methyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylic acid” exerts its effects involves specific molecular targets and pathways. These may include interactions with enzymes, receptors, or other biomolecules that lead to the desired biological or chemical outcomes.
Comparison with Similar Compounds
When compared to similar compounds, “5-methyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylic acid” may exhibit unique properties that make it particularly useful for certain applications. Similar compounds may include those with similar structures or functional groups, but “this compound” may have distinct advantages in terms of reactivity, stability, or other characteristics.
Properties
IUPAC Name |
5-methyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-5-3-8(15)13-10(12-5)14-6(2)7(4-11-14)9(16)17/h3-4H,1-2H3,(H,16,17)(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUCIWRYGSLIPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N2C(=C(C=N2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N2C(=C(C=N2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





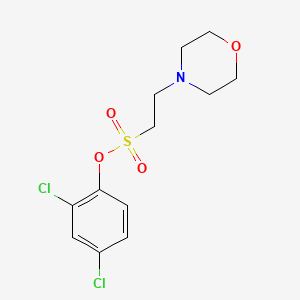
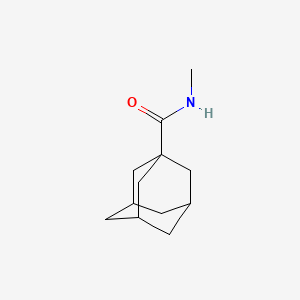

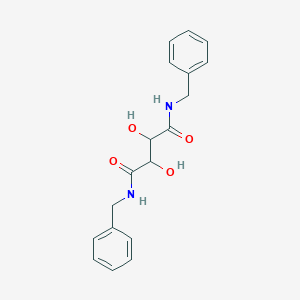
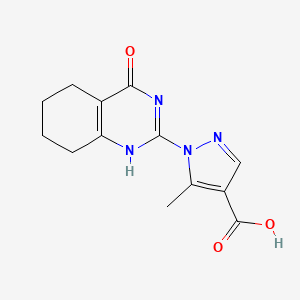

![2-(3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid](/img/structure/B7792093.png)
